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molecular formula C10H10O3 B8771573 3-Ethyl-4-formyl-benzoic acid

3-Ethyl-4-formyl-benzoic acid

Cat. No. B8771573
M. Wt: 178.18 g/mol
InChI Key: TZWFSZVZXNXHLB-UHFFFAOYSA-N
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Patent
US08410151B2

Procedure details

The title compound was prepared in analogy to 4-ethyl-3-formyl benzoic acid starting from 4-formyl-3-hydroxy-benzoic acid and using diethyl zinc in step b). LC-MS*: tR=0.38 min, [M−H]−=177.28; 1H NMR (D6-DMSO): δ 1.21 (t, J=7.5 Hz, 3H), 3.10 (q, J=7.3 Hz, 2H), 7.93 (s, 1H), 7.94 (s, 2H), 10.34 (s, 1H), 13.36 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](C1C=CC(C(O)=O)=CC=1C=O)[CH3:2].[CH:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]=1O)=[O:15].C([Zn]CC)C>>[CH2:1]([C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][C:16]=1[CH:14]=[O:15])[C:20]([OH:22])=[O:21])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=C(C(=O)O)C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C=C(C(=O)O)C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)O)C=CC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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